molecular formula C16H17NO3S B2614173 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 380336-01-6

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2614173
CAS RN: 380336-01-6
M. Wt: 303.38
InChI Key: RRZSTPDDBMBXKF-UHFFFAOYSA-N
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Description

“2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a chemical compound that incorporates a thiophene species . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . This compound is part of a class of valuable precursors for the preparation of various classes of organic compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of enaminones with different nucleophiles and electrophiles . For example, enaminone 1 was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .


Molecular Structure Analysis

The molecular structure of this compound is derived from its spectral information . The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Chemical Reactions Analysis

Enaminones, which are part of this compound, are extremely stable species. They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as the compound , are an important class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Applications

Thiophene derivatives have been found to exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.

Antipsychotic Applications

Thiophene derivatives have also been found to have antipsychotic effects . This opens up the possibility of using our compound in the development of new treatments for psychiatric disorders.

Antifungal Applications

Thiophene derivatives have demonstrated antifungal properties . This suggests potential applications of our compound in the development of new antifungal medications.

Antioxidant Applications

Thiophene derivatives have been found to exhibit antioxidant properties . This suggests that our compound could potentially be used in the development of new antioxidant therapies.

Anticancer Applications

Thiophene derivatives have been found to exhibit anticancer properties . This suggests potential applications of our compound in the development of new anticancer treatments.

Antimicrobial Applications

Thiophene derivatives have demonstrated antimicrobial properties . This opens up the possibility of using our compound in the development of new antimicrobial medications.

Material Science Applications

Thiophene derivatives have been found to have applications in material science . This suggests that our compound could potentially be used in the development of new materials with unique properties.

Future Directions

The future directions for this compound could involve synthesizing new thiophene-containing compounds and investigating their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10-5-4-6-13(12(10)3)17-14(18)9-20-16(19)15-11(2)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZSTPDDBMBXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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